N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

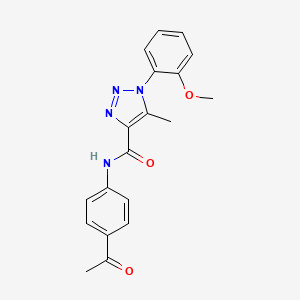

N-(4-Acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by:

- A 1,2,3-triazole core substituted at position 1 with a 2-methoxyphenyl group and at position 5 with a methyl group.

- A carboxamide moiety linked to a 4-acetylphenyl group at position 3.

This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and neurological applications, as seen in related compounds . The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for triazole formation . Structural characterization is typically performed using X-ray crystallography and software suites like SHELX .

Properties

IUPAC Name |

N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-12-18(19(25)20-15-10-8-14(9-11-15)13(2)24)21-22-23(12)16-6-4-5-7-17(16)26-3/h4-11H,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPMOSLUNXHNNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, a compound belonging to the triazole class, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 923226-87-3 |

| Molecular Formula | C₁₉H₁₈N₄O₃ |

| Molecular Weight | 350.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Triazole Ring : Achieved through a cycloaddition reaction between an azide and an alkyne.

- Introduction of Acetyl and Methoxy Groups : These groups are added via Friedel-Crafts acylation and nucleophilic substitution reactions, respectively.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. For instance, it has been shown to exhibit antiproliferative effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC₅₀ = 1.1 μM

- HCT-116 (Colorectal Cancer) : IC₅₀ = 2.6 μM

- HepG2 (Liver Cancer) : IC₅₀ = 1.4 μM

These results indicate that the compound is more effective than standard chemotherapeutics such as doxorubicin and 5-fluorouracil . The mechanism of action is primarily attributed to the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains:

- Escherichia coli

- Staphylococcus aureus

The compound's antimicrobial efficacy is supported by molecular docking studies that suggest it interacts effectively with bacterial targets .

The biological activity of this compound can be attributed to its ability to modulate various molecular targets:

- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cancer cell proliferation and survival.

- Interaction with Cellular Pathways : It may disrupt key signaling pathways in cancer cells, leading to increased apoptosis and reduced cell viability.

Case Studies and Research Findings

Several research articles highlight the biological potential of related triazole compounds:

- A study synthesized various triazole derivatives and evaluated their antiproliferative properties, revealing that structural modifications significantly impact their effectiveness against cancer cell lines .

- Another investigation focused on the antimicrobial potential of triazole compounds, demonstrating their ability to inhibit pathogenic bacteria effectively .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

Key structural differences among analogues include substituents at the triazole’s 1-position, the carboxamide’s aryl group, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives

Key Structural-Activity Relationships (SARs)

- Substituent Effects: Electron-donating groups (e.g., methoxy, ethoxy) on the aryl ring improve solubility but may reduce metabolic stability. Halogen atoms (e.g., chloro, fluoro) enhance binding affinity to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.